molecular formula C13H21NO3 B1375266 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol CAS No. 1369225-69-3

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol

Cat. No.: B1375266
CAS No.: 1369225-69-3
M. Wt: 239.31 g/mol
InChI Key: FMTYOYUKLVDMDT-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Aminoalcohols in Contemporary Chemical Research

Aryl-substituted aminoalcohols are a prominent class of compounds in modern chemical research, largely due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. researchgate.netrsc.org The presence of an aryl group, a hydroxyl group, and an amino group provides multiple points for molecular interaction, making them valuable pharmacophores in drug design. researchgate.net Researchers have explored these compounds for a variety of therapeutic applications, including as antimalarial agents. nih.govrasayanjournal.co.in The synthesis of these molecules is an active area of investigation, with various methods being developed to create them efficiently and with high stereoselectivity. rsc.orgnih.gov

Overview of the 3-Amino-1-arylpropan-1-ol Structural Motif and its Chemical Significance

The 3-amino-1-arylpropan-1-ol motif consists of a three-carbon chain with an amino group at the third position and an aryl group and a hydroxyl group at the first position. This specific arrangement is a key structural feature in a number of pharmacologically important molecules. For instance, this scaffold is a crucial intermediate in the synthesis of drugs such as duloxetine. researchgate.netgoogle.com The presence of both an amine and an alcohol functional group allows for a range of chemical transformations, making it a valuable building block in organic synthesis. rsc.org The specific stereochemistry of the hydroxyl and amino groups can significantly influence the biological activity of the final compound. google.com

Research Context and Prospective Importance of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol within Aminoalcohol Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied aminoalcohols suggests its potential importance. The 3,4-diethoxyphenyl group is an interesting substituent that can influence the compound's lipophilicity and metabolic stability, which are key properties in drug development. The compound is identified by the CAS number 1369225-69-3. bldpharm.com

A closely related compound, 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol, offers some insight into the potential properties of the diethoxy variant. sigmaaldrich.com The primary difference lies in the substitution on the phenyl ring, with two methoxy (B1213986) groups in the analog versus two ethoxy groups in the target compound.

Table 1: Comparison of Related Compounds

Compound Name CAS Number Molecular Formula Key Structural Difference
This compound 1369225-69-3 C13H21NO3 Diethoxy substitution

The study of this compound could contribute to a deeper understanding of structure-activity relationships within the aryl-substituted aminoalcohol class. Further research into its synthesis, characterization, and potential biological activities would be necessary to fully elucidate its significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(3,4-diethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYOYUKLVDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CCN)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 1 3,4 Diethoxyphenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnection Points for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available precursor structures. wikipedia.org This process helps to identify potential synthetic routes by logically deconstructing the complex target.

For 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol, several strategic disconnections can be considered. The most logical disconnections focus on the 1,3-amino alcohol functionality.

Disconnection 1 (C-N bond): A primary disconnection can be made at the carbon-nitrogen bond. This suggests an amino group can be introduced onto a 3-carbon backbone. This could be achieved via methods like the reduction of an azide (B81097) or a nitro group, or through reductive amination.

Disconnection 2 (C1-C2 bond): Another key disconnection is between the C1 (carbinol) and C2 carbons. This suggests a nucleophilic addition to a carbonyl group. For instance, the addition of a two-carbon nucleophile containing a masked amino group to 3,4-diethoxybenzaldehyde (B1346580).

Disconnection 3 (Functional Group Interconversion): A powerful strategy involves disconnecting the molecule back to a ketone precursor, specifically 1-(3,4-diethoxyphenyl)-3-aminopropan-1-one. This β-aminoketone is a highly valuable intermediate. The final alcohol stereocenter can be installed via a stereoselective reduction of the ketone. This β-aminoketone itself can be disconnected via a Mannich-type reaction, breaking the C2-C3 bond and leading back to 3,4-diethoxyacetophenone, formaldehyde (B43269), and an amine source.

This third approach is often preferred as it allows for the late-stage introduction of the chiral center, providing flexibility and access to powerful asymmetric reduction methods.

Stereoselective Synthesis Approaches for Chiral Centers

The single chiral center in this compound is the carbon atom bearing the hydroxyl group (C1). Controlling the absolute stereochemistry at this center is paramount for producing a single enantiomer. Several robust methods are available for this purpose.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a classic example used to control stereochemistry in aldol (B89426) additions and alkylations.

A potential pathway utilizing a chiral auxiliary could involve:

Acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form an N-propionyl imide.

Generation of the corresponding enolate and reaction with a suitable electrophile, such as 3,4-diethoxybenzyl bromide, to set the stereochemistry at the adjacent carbon.

Subsequent diastereoselective reduction of a carbonyl group or another functional group manipulation.

Removal of the chiral auxiliary under hydrolytic conditions to release the chiral product.

While effective, this approach can be lengthy and require stoichiometric amounts of the often-expensive auxiliary.

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereocontrol Mechanism
Evans Oxazolidinones Asymmetric aldol reactions, alkylations Steric hindrance from the auxiliary directs incoming electrophiles.
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form chiral acids, ketones, or alcohols. nih.gov Forms a rigid chelated enolate, exposing one face to alkylation. nih.gov
Camphorsultam (Oppolzer's sultam) Asymmetric Diels-Alder reactions, conjugate additions. Steric blocking by the sultam ring controls the approach of reagents.

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, the most direct approach is the asymmetric reduction of the ketone precursor, 1-(3,4-diethoxyphenyl)-3-(protected-amino)propan-1-one.

Key methodologies include:

Asymmetric Hydrogenation: This involves the use of molecular hydrogen and a chiral transition metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand. For instance, a Ru-BINAP catalyst system is well-known for the highly enantioselective reduction of ketones. Dynamic kinetic resolution can be employed if the adjacent carbon atom is also a stereocenter that can racemize. rsc.org

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol (B130326) or formic acid in place of H₂ gas, which can be more practical for laboratory-scale synthesis. Chiral catalysts, such as Noyori's Ru-TsDPEN complexes, are highly effective for this transformation.

Stoichiometric Chiral Reductants: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (a chiral oxazaborolidine) can be used catalytically with a stoichiometric reductant like borane (B79455) (BH₃) to achieve high enantioselectivity in ketone reductions.

These catalytic methods are often preferred in industrial settings due to their high efficiency, atom economy, and ability to produce products with very high enantiomeric excess (ee).

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For synthesizing chiral amino alcohols, ketoreductases (KREDs) and transaminases are particularly useful.

A chemoenzymatic strategy could proceed as follows:

A chemical synthesis is used to produce the prochiral ketone, 1-(3,4-diethoxyphenyl)-3-aminopropan-1-one.

A highly selective ketoreductase (KRED) enzyme is used to reduce the ketone to the corresponding alcohol. KREDs are available in libraries that contain enzymes selective for producing either the (R)- or (S)-alcohol, allowing access to both enantiomers of the target molecule. These reactions are typically run in aqueous media under mild conditions (room temperature and neutral pH) and often exhibit near-perfect enantioselectivity (>99% ee). The use of Saccharomyces cerevisiae (baker's yeast) provides a simple, albeit often less selective, source of reductases for such transformations. researchgate.net

This approach combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis, representing a green and powerful synthetic tool.

Development of Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to yield a library of related structures. While typically used for generating compound libraries, the principles can apply to creating a single target via different paths from one key intermediate. A potential key intermediate is 1-(3,4-diethoxyphenyl)prop-2-en-1-one. This α,β-unsaturated ketone could be synthesized via an aldol condensation between 3,4-diethoxyacetophenone and formaldehyde. From this intermediate, divergent pathways include:

Michael addition of an amine followed by stereoselective reduction of the ketone.

Sharpless asymmetric dihydroxylation to install two hydroxyl groups, followed by conversion of one into an amino group.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Once a promising synthetic route is established, optimization of reaction conditions is crucial to maximize the chemical yield and purity (both chemical and enantiomeric) of the final product. This is a systematic process where reaction parameters are varied to find the ideal set of conditions.

For a key step like the catalytic asymmetric transfer hydrogenation of 1-(3,4-diethoxyphenyl)-3-aminopropan-1-one, optimization would involve:

Catalyst and Ligand Screening: Different metal precursors and chiral ligands would be tested to find the most selective combination.

Solvent Effects: The reaction would be run in various solvents (e.g., isopropanol, dichloromethane, toluene) as the solvent can significantly impact both reaction rate and enantioselectivity.

Temperature: Lowering the reaction temperature often increases enantioselectivity, but at the cost of a slower reaction rate. A balance must be found.

Concentration and Catalyst Loading: The concentration of the substrate and the amount of catalyst used (substrate-to-catalyst ratio, S/C) are optimized to ensure complete conversion in a reasonable time while minimizing the use of the expensive catalyst. rsc.org

Table 2: Hypothetical Optimization Data for Asymmetric Transfer Hydrogenation

Entry Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1 (R,R)-TsDPEN i-PrOH 25 95 92
2 (S,S)-TsDPEN i-PrOH 25 94 91 (opposite enantiomer)
3 (R,R)-TsDPEN CH₂Cl₂/Formic Acid 25 88 85
4 (R,R)-TsDPEN i-PrOH 0 92 97
5 (R,R)-TsDPEN i-PrOH 40 98 89

This systematic approach ensures the development of a robust, efficient, and scalable process for the synthesis of the target compound.

Integration of Green Chemistry Principles in the Preparation of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ispe.orgcas.org The synthesis of this compound can be made more sustainable by implementing these principles, focusing on areas such as solvent selection, atom economy, and the use of catalysis.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the final product. wikipedia.org Addition reactions, for instance, are considered highly atom-economical as they incorporate all atoms of the reactants into the product. In the context of synthesizing this compound, a comparative analysis of different synthetic routes reveals variations in their atom economy.

Synthetic Route Key Reaction Type Theoretical Atom Economy Byproducts
Henry Reaction RouteNitroaldol Condensation, ReductionModerateWater, inorganic salts
Mannich Reaction RouteAminomethylation, ReductionModerate to HighWater, catalyst residues
Biocatalytic ReductionAsymmetric Ketone ReductionHighMinimal, potentially biomass

Solvent Selection: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of more benign alternatives. sigmaaldrich.comneuroquantology.comresearchgate.net The synthesis of this compound can be improved by replacing hazardous solvents with greener options such as water, bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran), or supercritical fluids. sigmaaldrich.comnumberanalytics.comwikipedia.org

Green Solvent Properties Potential Application in Synthesis
WaterNon-toxic, non-flammable, readily availableBiocatalytic steps, certain aqueous reactions
Bio-ethanolRenewable, biodegradable, low toxicityAs a reaction solvent or for extractions
Supercritical CO2Non-toxic, non-flammable, tunable propertiesExtractions and purifications, some reactions

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy consumption, increase reaction rates, and minimize waste. In the synthesis of this compound, both chemical and biological catalysts can play a crucial role.

Biocatalysis: The use of enzymes or whole-cell systems for the asymmetric reduction of a β-aminoketone precursor offers several advantages. nih.govtandfonline.commdpi.com These reactions are typically performed in aqueous media under mild conditions and can provide high enantioselectivity, reducing the need for chiral separations. nih.govtandfonline.commdpi.com Various microorganisms and plant tissues have been shown to effectively catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govproquest.com

Chemo-catalysis: Asymmetric chemical catalysts can also be employed for the stereoselective reduction of the ketone intermediate. The development of efficient and recyclable catalysts is an active area of research aimed at improving the sustainability of these processes.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Precursors and Key Intermediate Compounds in the Synthesis of 3 Amino 1 3,4 Diethoxyphenyl Propan 1 Ol

Synthesis and Functionalization of 3,4-Diethoxyphenyl Building Blocks

The foundation of the target molecule is the 3,4-diethoxyphenyl moiety. The synthesis of key building blocks containing this group typically begins with commercially available and relatively inexpensive starting materials, such as catechol (1,2-dihydroxybenzene).

A common and efficient method to prepare the 3,4-diethoxybenzene core is the Williamson ether synthesis. In this reaction, the hydroxyl groups of catechol are deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a diphenoxide. This intermediate then undergoes nucleophilic substitution with an ethylating agent, typically ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), to yield 1,2-diethoxybenzene (B166437).

Once the 1,2-diethoxybenzene scaffold is obtained, it must be functionalized to allow for the attachment and construction of the aminopropanol (B1366323) side chain. This is achieved through electrophilic aromatic substitution reactions, most commonly Friedel-Crafts acylation or formylation, to introduce a carbonyl group at the para position relative to one of the ethoxy groups.

Synthesis of 3,4-Diethoxyacetophenone: Friedel-Crafts acylation of 1,2-diethoxybenzene with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 3,4-diethoxyacetophenone. This ketone is a crucial intermediate as its methyl group provides a reactive site for building the propanol (B110389) chain.

Synthesis of 3,4-Diethoxybenzaldehyde (B1346580): Alternatively, formylation of 1,2-diethoxybenzene can be accomplished through methods like the Vilsmeier-Haack reaction (using dimethylformamide and phosphoryl chloride) or the Gattermann reaction to produce 3,4-diethoxybenzaldehyde. chemscene.comthegoodscentscompany.comscbt.comsigmaaldrich.com This aldehyde serves as an alternative starting point for constructing the side chain.

These functionalized building blocks are the primary precursors from which the rest of the target molecule is assembled.

Table 1: Key 3,4-Diethoxyphenyl Building Blocks
Compound NameStarting MaterialKey ReactionRole in Synthesis
1,2-DiethoxybenzeneCatecholWilliamson Ether SynthesisCore aromatic scaffold
3,4-Diethoxyacetophenone1,2-DiethoxybenzeneFriedel-Crafts AcylationPrecursor for Mannich reaction
3,4-Diethoxybenzaldehyde1,2-DiethoxybenzeneVilsmeier-Haack/GattermannPrecursor for Henry reaction

Propanol Chain Precursors and their Derivatization for Target Scaffold Assembly

With the functionalized aromatic core in hand, the next stage is the construction of the three-carbon propanol chain bearing the amino group. The strategy employed depends on the choice of the 3,4-diethoxyphenyl building block.

Route A: Via Mannich Reaction

The Mannich reaction is a three-component condensation that provides an effective route to β-amino-carbonyl compounds, known as Mannich bases. adichemistry.comwikipedia.orgnih.govias.ac.inthermofisher.com Using 3,4-diethoxyacetophenone as the substrate, it reacts with formaldehyde (B43269) (a non-enolizable aldehyde) and a suitable amine source, such as dimethylamine (B145610) hydrochloride, under acidic conditions. adichemistry.comwikipedia.org This reaction introduces an aminomethyl group at the alpha-position of the ketone, yielding a β-aminoketone intermediate: 3-(dialkylamino)-1-(3,4-diethoxyphenyl)propan-1-one.

The final step in this sequence is the reduction of the ketone functional group to a secondary alcohol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The reduction of the carbonyl group in the Mannich base intermediate furnishes the desired 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol structure. If a primary amine is desired in the final product, the initial Mannich reaction can be performed with ammonia, or a protecting group strategy can be employed.

Route B: Via Henry (Nitroaldol) Reaction

An alternative and widely used method for C-C bond formation is the Henry reaction, which involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgscirp.orgscirp.org In this pathway, 3,4-diethoxybenzaldehyde is reacted with a two-carbon nitroalkane, such as nitroethane (CH₃CH₂NO₂), in the presence of a base.

This reaction forms a new carbon-carbon bond and generates a β-nitroalcohol intermediate, 1-(3,4-diethoxyphenyl)-2-nitropropan-1-ol. wikipedia.org The nitro group in this intermediate is a versatile precursor to an amine. The subsequent reduction of the nitro group to a primary amine can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with zinc or iron in acidic media). This reduction directly yields the target compound, this compound. This route is advantageous as it introduces the nitrogen and oxygen functionalities in a stereocontrolled manner in some cases.

Spectroscopic and Chromatographic Characterization of Essential Synthetic Intermediates

Throughout the synthesis, it is imperative to verify the structure and assess the purity of each intermediate compound. This is accomplished using a combination of chromatographic and spectroscopic techniques.

Chromatography: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring and preliminary purity assessment. For purification of intermediates, column chromatography is the standard method. High-Performance Liquid Chromatography (HPLC) is employed for accurate quantitative analysis of purity.

Spectroscopy:

Infrared (IR) Spectroscopy: IR is used to identify the presence of key functional groups. For example, the formation of a ketone intermediate like 3,4-diethoxyacetophenone would be confirmed by the appearance of a strong C=O stretching band around 1680 cm⁻¹. The subsequent reduction to an alcohol would be marked by the disappearance of this peak and the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structure elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms. For instance, the ethoxy groups on the aromatic ring would show characteristic triplet and quartet signals in the ¹H NMR spectrum. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. Fragmentation patterns can also offer structural clues.

Table 2: Expected Spectroscopic Data for a Key Intermediate: 1-(3,4-Diethoxyphenyl)-2-nitropropan-1-ol
TechniqueFunctional GroupExpected Characteristic Signal
IR SpectroscopyO-H (alcohol)Broad peak at ~3400 cm⁻¹
Aromatic C-HPeaks at ~3000-3100 cm⁻¹
NO₂ (nitro)Strong asymmetric/symmetric stretches at ~1550 cm⁻¹ and ~1370 cm⁻¹
¹H NMR SpectroscopyAromatic HSignals in the range of δ 6.8-7.2 ppm
CH-OHSignal at ~δ 5.0-5.5 ppm
CH-NO₂Signal at ~δ 4.5-5.0 ppm
-OCH₂CH₃Quartet at ~δ 4.1 ppm and Triplet at ~δ 1.4 ppm
Mass Spectrometry (EI)Molecular Ion (M⁺)Expected at m/z = 255 (for C₁₃H₁₉NO₄)

Spectroscopic and Advanced Structural Characterization of 3 Amino 1 3,4 Diethoxyphenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol is expected to provide key information about the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C5-H, C2-H, C6-H) 6.8 - 7.0 m 3H
-CH(OH)- 4.5 - 4.8 dd 1H
-OCH₂CH₃ 3.9 - 4.1 q 4H
-CH₂NH₂ 2.8 - 3.1 m 2H
-CH₂-CH(OH)- 1.8 - 2.0 m 2H
-OCH₂CH₃ 1.3 - 1.5 t 6H
-NH₂ Variable (broad) s 2H

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of 13 distinct signals would confirm the proposed structure.

Expected ¹³C NMR Data:

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-O 148 - 150
Aromatic C-H 110 - 120
Aromatic C-C 135 - 140
-CH(OH)- 70 - 75
-OCH₂CH₃ 63 - 65
-CH₂NH₂ 40 - 45
-CH₂-CH(OH)- 35 - 40

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for providing definitive connectivity information.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, the proton of the -CH(OH)- group would show a correlation with the adjacent -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For example, the protons of the ethoxy groups (-OCH₂CH₃) would show a correlation to the aromatic carbons to which they are attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity of protons. This can be used to help determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound, which is C₁₃H₂₁NO₃. The exact mass measurement would provide strong evidence for this composition. The calculated monoisotopic mass is approximately 239.1521 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in a stable iminium ion.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols. youtube.com

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent CH₂ group would lead to a resonance-stabilized benzylic cation.

Expected Key Fragments:

m/z Possible Fragment
239 [M]⁺ (Molecular Ion)
221 [M - H₂O]⁺
165 [CH(OH)-C₆H₃(OCH₂CH₃)₂]⁺

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. wikieducator.org For this compound, the IR spectrum would be expected to show characteristic absorption bands. orgchemboulder.com

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Description
3400 - 3250 O-H and N-H Broad band for alcohol O-H stretch, overlapping with N-H stretches of the primary amine. pressbooks.pubdummies.com
3050 - 3000 Aromatic C-H Stretch
2980 - 2850 Aliphatic C-H Stretch
1600 - 1450 Aromatic C=C Ring stretching

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. wikipedia.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center in the solid state. nih.gov The resulting three-dimensional model would confirm the connectivity of all atoms and reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Enantiomers

Given that this compound is a chiral molecule, chiroptical techniques like circular dichroism (CD) spectroscopy are vital for distinguishing between its enantiomers and determining the absolute configuration. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum with that predicted by theoretical calculations for a known configuration (R or S), the absolute stereochemistry of the synthesized compound can be determined. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Amino 1 3,4 Diethoxyphenyl Propan 1 Ol

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate various properties related to reactivity and energetics. For 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol, DFT studies would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govijcce.ac.ir

The electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. als-journal.com The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua

Reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the Mulliken atomic charges can reveal the partial charges on each atom, indicating which sites are electron-rich or electron-deficient. In this compound, the oxygen and nitrogen atoms are expected to have negative partial charges, making them nucleophilic centers, while the adjacent carbon and hydrogen atoms would carry positive charges.

Energetics studies involve calculating the total energy of the molecule, which can be used to determine its stability and to predict the thermodynamics of reactions it might undergo. The bond dissociation energy (BDE) for various bonds in the molecule can also be computed to predict which bonds are most likely to break during a chemical reaction. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Phenylpropanolamine Analog
ParameterValueSignificance
HOMO Energy-6.2 eVIndicates the ability to donate an electron.
LUMO Energy-0.5 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on N-0.8 eSuggests a nucleophilic character of the amino group.
Mulliken Charge on O-0.7 eSuggests a nucleophilic character of the hydroxyl group.

Note: The data in the table is illustrative for a related phenylpropanolamine compound and serves to demonstrate the type of information obtained from DFT calculations.

Conformational Analysis and Exploration of Energy Minima

The flexibility of the propanol (B110389) side chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of the energies of these different spatial arrangements and the identification of the most stable ones, known as energy minima. libretexts.org This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. nobelprize.org

For this compound, the key rotatable bonds are the C-C bonds in the propanol chain and the C-O bonds of the ethoxy groups. The relative orientation of the amino and hydroxyl groups is of particular interest, as it can be stabilized by intramolecular hydrogen bonding. The different staggered conformations, such as gauche and anti, will have different energies due to steric hindrance and electronic interactions. libretexts.org

Computational methods, often in conjunction with molecular mechanics or DFT, can be used to generate a potential energy surface that maps the energy as a function of the dihedral angles. From this surface, the global energy minimum, representing the most stable conformation, and other local minima can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity. nih.gov

Table 2: Hypothetical Relative Energies of Conformers for the C1-C2 Bond in the Propanol Chain
ConformerDihedral Angle (HO-C1-C2-C3)Relative Energy (kcal/mol)Key Interaction
Anti~180°0.0Minimal steric hindrance.
Gauche (+)~60°0.8Potential for intramolecular H-bonding.
Gauche (-)~-60°0.8Potential for intramolecular H-bonding.
Eclipsed0°, 120°, -120°> 4.0High torsional strain and steric repulsion.

Note: The data in the table is hypothetical and based on general principles of conformational analysis for similar molecules.

Molecular Dynamics Simulations for Understanding Solution-State Behavior and Intermolecular Interactions

While conformational analysis often considers the molecule in a vacuum, molecular dynamics (MD) simulations provide insights into its behavior in a condensed phase, such as in a solvent like water. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org This allows for the exploration of the dynamic nature of this compound and its interactions with the surrounding solvent molecules.

An MD simulation of this compound in an aqueous solution would reveal how it is solvated. The polar amino and hydroxyl groups are expected to form hydrogen bonds with water molecules, which would significantly influence its solubility and conformational preferences in solution. The simulation can also provide information on the dynamics of these hydrogen bonds, such as their lifetimes and geometries. nih.gov

Table 3: Types of Intermolecular Interactions Analyzed in MD Simulations
Interaction TypeDescription
Hydrogen BondingBetween the -OH and -NH2 groups of the molecule and solvent molecules (e.g., water).
Van der WaalsNon-specific attractive or repulsive forces between the molecule and solvent.
ElectrostaticInteractions between the partial charges on the atoms of the molecule and polar solvent molecules.
HydrophobicThe tendency of the nonpolar diethoxyphenyl group to avoid contact with water.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Validation and Prediction

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the local electronic environment of the nuclei and are therefore a powerful tool for structure elucidation.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. rogue-scholar.org By computing the magnetic shielding tensors for each nucleus in this compound, the isotropic chemical shifts for ¹H and ¹³C can be predicted. mdpi.com A good correlation between the calculated and experimental chemical shifts provides strong evidence that the computed lowest-energy conformation is the predominant one in solution. nih.gov

These calculations can also aid in the assignment of complex NMR spectra, especially for molecules with many similar chemical environments. Discrepancies between calculated and experimental shifts can point to the presence of multiple conformations in equilibrium or the influence of solvent effects that were not fully accounted for in the computational model. rsc.org

Table 4: Illustrative Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts
Carbon AtomHypothetical Experimental Shift (ppm)Hypothetical Calculated Shift (ppm)
C1 (CH-OH)72.573.1
C2 (CH2)42.141.8
C3 (CH2-NH2)48.949.5
C (ipso-phenyl)135.2134.8
C (para-phenyl)120.8121.3

Note: The data is for illustrative purposes to show the typical comparison between experimental and calculated NMR data.

Elucidation of Reaction Mechanisms for Synthetic Transformations and Potential Degradation Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. tandfonline.com For this compound, this can be applied to both its synthesis and its potential degradation. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

The synthesis of this compound, for example, might involve the reduction of a corresponding amino ketone. DFT calculations can be used to model the reaction pathway, determine the structure of the transition state, and calculate the activation energy. This information can help in understanding the stereoselectivity of the reaction and in optimizing the reaction conditions. nih.govscirp.org

Similarly, potential degradation pathways, such as oxidation of the alcohol or amine functionalities, can be investigated. Computational studies can identify the most likely sites of initial attack by an oxidizing agent and map out the subsequent reaction steps. researchgate.netresearchgate.net For example, the oxidation of the secondary alcohol to a ketone can be modeled, and the activation barrier for this process can be calculated. Understanding these degradation pathways is crucial for assessing the stability of the compound. nih.gov

Table 5: Hypothetical Energy Profile for a Key Reaction Step (e.g., Hydride Attack in Ketone Reduction)
SpeciesRelative Energy (kcal/mol)Description
Reactants (Amino Ketone + Hydride)0.0Starting materials.
Transition State+15.2The highest energy point along the reaction coordinate.
Products (Amino Alcohol)-25.8The final product of the reaction step.

Note: The energy values are hypothetical and serve to illustrate how computational chemistry can be used to describe a reaction profile.

Derivatives and Analogues of 3 Amino 1 3,4 Diethoxyphenyl Propan 1 Ol

Structural Modifications at the Amino Moiety and their Impact on Properties

The primary amino group of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol is a key site for structural modifications that can significantly influence the compound's polarity, basicity, and potential for intermolecular interactions. Common derivatization strategies include N-alkylation, N-acylation, and the introduction of more complex substituents.

N-Alkylation: The introduction of alkyl groups to the amino moiety can modulate the compound's lipophilicity and steric bulk. Mono- or di-alkylation can be achieved through various synthetic methods, including reductive amination or reaction with alkyl halides. For instance, increasing the chain length of the alkyl substituent generally leads to an increase in lipophilicity, which may affect pharmacokinetic properties such as membrane permeability and metabolic stability.

N-Acylation: Acylation of the amino group to form amides is another common modification. This transformation changes the basicity of the nitrogen atom and introduces a hydrogen bond donor and acceptor, which can alter the binding affinity of the molecule to biological targets. A variety of acylating agents can be employed, leading to a diverse range of amide derivatives with varying electronic and steric properties.

Impact on Properties: The nature of the substituent on the amino group can have a profound impact on the pharmacological activity of the resulting derivatives. For example, in related phenylpropanolamine series, the size and nature of the N-substituent are critical for affinity and selectivity towards specific receptors. It has been observed in similar structures that small N-alkyl groups, such as methyl or ethyl, can enhance activity at certain targets, while larger or more complex groups may lead to a decrease in potency or a shift in selectivity.

Table 1: Examples of N-Substituted Derivatives of this compound and their Potential Properties

DerivativeR Group on Amino MoietyExpected Change in LipophilicityPotential Impact on Biological Activity
N-Methyl Derivative -CH₃Slight IncreaseMay enhance affinity for certain receptors
N,N-Dimethyl Derivative -N(CH₃)₂Moderate IncreaseMay alter receptor selectivity and metabolic profile
N-Acetyl Derivative -COCH₃DecreaseIntroduces hydrogen bonding capabilities, potentially altering target interactions
N-Benzyl Derivative -CH₂PhSignificant IncreaseIncreased steric bulk may influence binding pocket accommodation

Derivatization of the Primary Hydroxyl Group for Functional Exploration

The primary hydroxyl group in this compound is another key site for derivatization, allowing for the exploration of structure-activity relationships and the potential for prodrug strategies. Common modifications include esterification and etherification.

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids or their derivatives to form esters. This modification can significantly alter the compound's solubility and pharmacokinetic profile. Ester derivatives can act as prodrugs, which are inactive in their initial form but are metabolized in the body to release the active parent compound. The rate of hydrolysis of the ester can be tuned by modifying the steric and electronic properties of the acyl group.

Etherification: Conversion of the hydroxyl group to an ether can also be achieved through reactions with alkyl halides or other alkylating agents under basic conditions. Etherification increases the lipophilicity of the molecule and removes a hydrogen bond donor, which can impact its binding to biological targets.

Functional Exploration: Derivatization of the hydroxyl group can be used to probe the importance of this functional group for biological activity. If ester or ether derivatives show significantly reduced activity that cannot be attributed to prodrug effects, it would suggest that the free hydroxyl group is crucial for target interaction, likely through hydrogen bonding.

Table 2: Examples of O-Substituted Derivatives of this compound and their Potential Applications

DerivativeModification at Hydroxyl GroupPotential ApplicationRationale
O-Acetyl Derivative EsterificationProdrugIncreased lipophilicity for better absorption, followed by in vivo hydrolysis to the active form.
O-Methyl Derivative EtherificationSAR studiesTo investigate the importance of the hydroxyl group as a hydrogen bond donor for biological activity.
O-Phosphate Derivative EsterificationImproved water solubilityThe phosphate (B84403) group can be introduced to enhance aqueous solubility for formulation purposes.

Substitutions and Functionalization Strategies on the 3,4-Diethoxyphenyl Ring

The 3,4-diethoxyphenyl ring offers a scaffold for further functionalization, which can be used to fine-tune the electronic properties, steric profile, and metabolic stability of the molecule. Common aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be employed, although regioselectivity needs to be carefully controlled.

Halogenation: The introduction of halogen atoms (e.g., F, Cl, Br) onto the aromatic ring can significantly alter the compound's electronic properties and lipophilicity. Halogens can also block sites of metabolism, potentially increasing the compound's half-life. The position of halogenation can be directed by the existing ethoxy groups.

Introduction of Other Functional Groups: Other functional groups, such as nitro, amino (via reduction of a nitro group), or alkyl groups, can be introduced to explore their impact on activity. These modifications can influence the molecule's ability to interact with its biological target through various non-covalent interactions.

Bioisosteric Replacements and Scaffold Hybridization in the Propanol (B110389) Backbone

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. nih.govu-tokyo.ac.jp Scaffold hybridization involves combining structural features from different pharmacophores to create a new molecule with potentially enhanced or novel activities.

Bioisosteric Replacements for the Phenyl Ring: The 3,4-diethoxyphenyl ring can be replaced with other aromatic or heteroaromatic systems to explore the impact on biological activity. nih.gov For instance, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile. nih.gov Non-classical bioisosteres, such as bicyclo[1.1.1]pentane, have also been used as phenyl ring mimics to improve properties like metabolic stability. nih.gov

Modifications to the Propanol Backbone: The propanol backbone can be altered by, for example, introducing conformational constraints or replacing parts of the chain with other functional groups. This can lead to new scaffolds with different three-dimensional shapes and improved properties.

Scaffold Hopping: This approach involves a more drastic change in the core structure of the molecule while aiming to retain the key pharmacophoric features. nih.gov For this compound, this could involve replacing the entire phenylpropanolamine scaffold with a different chemical framework that presents the key functional groups (amino, hydroxyl, and aromatic ring) in a similar spatial arrangement.

Influence of Stereochemistry on Derivative Properties and Biological Recognition

This compound contains at least one chiral center at the carbon bearing the hydroxyl group, and a second one can be introduced depending on the substitution at the amino group. The different stereoisomers (enantiomers and diastereomers) of the derivatives can exhibit significantly different pharmacological and toxicological properties. biomedgrid.com

Biological Recognition: Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the different stereoisomers of a chiral drug can interact with its target with different affinities and efficacies. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. biomedgrid.com

Stereoselective Synthesis and Separation: Given the importance of stereochemistry, the development of stereoselective synthetic methods to produce single enantiomers of the derivatives is crucial. d-nb.info Alternatively, racemic mixtures can be separated into their individual enantiomers using chiral chromatography or other resolution techniques. nih.gov The biological activity of each stereoisomer should then be evaluated independently.

The stereochemical configuration can have a significant impact on the antimalarial activity of related compounds, with the natural isomers often being the most potent. nih.gov

Table 3: Stereoisomers of Phenylpropanolamine Derivatives and their General Biological Implications

StereoisomerGeneral Observation in Related CompoundsImplication for this compound Derivatives
(1R,2S)-Norephedrine series Often exhibit sympathomimetic activity.One diastereomer may have a specific pharmacological profile.
(1S,2R)-Norephedrine series Enantiomeric to the (1R,2S) series, may have different potency.The enantiomer could have different potency or a different activity profile.
(1R,2R)-Nor-pseudoephedrine series Can have distinct pharmacological effects from the norephedrine (B3415761) series.A different diastereomer could lead to a different primary activity.
(1S,2S)-Nor-pseudoephedrine series Enantiomeric to the (1R,2R) series.The corresponding enantiomer might be less active or have a different target.

Medicinal Chemistry and Pharmacological Relevance of the 3 Amino 1 Arylpropan 1 Ol Class

Rational Design Principles for Modulating Biological Activity and Selectivity

The rational design of derivatives of the 3-amino-1-arylpropan-1-ol class is centered on understanding the structure-activity relationships (SAR) that govern their interaction with biological targets. By systematically altering the chemical structure, researchers can enhance potency and selectivity. patsnap.com Key modifications often involve the aromatic ring, the aminopropyl side chain, and the hydroxyl group.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting how structural changes will affect biological activity. patsnap.com These in silico approaches allow for the rapid evaluation of numerous potential derivatives, thereby prioritizing synthetic efforts. patsnap.comresearchgate.net For instance, the introduction of different substituents on the aryl ring can significantly influence receptor binding affinity and selectivity. The nature and position of these substituents can alter the electronic and steric properties of the molecule, leading to optimized interactions with the target protein.

Another important aspect of rational design is the consideration of stereochemistry. The 3-amino-1-arylpropan-1-ol scaffold contains at least one chiral center at the carbon bearing the hydroxyl group. The biological activity of enantiomers can differ significantly, with one often being more potent or having a different pharmacological profile than the other. nbinno.comgoogle.com Therefore, stereospecific synthesis is a critical component of the design process to produce the desired enantiomer with high purity. nbinno.com

Strategies for Lead Optimization and Compound Derivatization in Drug Discovery

Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising lead compound to develop a clinical candidate. biobide.com For the 3-amino-1-arylpropan-1-ol class, several strategies are employed to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.com

One common strategy is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties. patsnap.com This can lead to improvements in metabolic stability, bioavailability, or target binding. For example, modifying the substituents on the aryl ring or altering the amino group can impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.com

Structural simplification is another powerful approach to lead optimization. nih.gov This involves removing non-essential parts of a complex molecule to improve its drug-like properties and synthetic accessibility. nih.gov By reducing molecular weight and complexity, it is often possible to enhance pharmacokinetic profiles and reduce potential side effects. nih.gov

The derivatization of the 3-amino-1-arylpropan-1-ol core can be achieved through various synthetic routes. A common method involves the regiospecific ring-opening of a suitably functionalized 1,1-diaryl-2,3-epoxypropane with an appropriate amine. nih.gov This allows for the introduction of diverse amino substituents, enabling the exploration of a wide chemical space.

Optimization Strategy Objective Example Modification on 3-Amino-1-arylpropan-1-ol Scaffold
Structure-Activity Relationship (SAR) Analysis Enhance potency and selectivitySystematic substitution on the aryl ring to identify key interacting groups.
Pharmacokinetic Optimization (ADME) Improve bioavailability and metabolic stabilityModification of the amino group to alter lipophilicity and hydrogen bonding capacity.
Toxicity Reduction Minimize adverse effectsRemoval or replacement of potentially toxic functional groups.

Approaches for Target Identification and Validation in Relevant Disease Models

Identifying the specific biological target of a compound is a crucial step in understanding its mechanism of action and for further rational drug design. For novel derivatives of the 3-amino-1-arylpropan-1-ol class, a combination of in silico, in vitro, and in vivo approaches is utilized for target identification and validation.

In silico methods , such as reverse docking and pharmacophore screening, can predict potential protein targets by comparing the compound's structure to libraries of known ligands and protein binding sites. researchgate.net These computational techniques can help generate hypotheses about the compound's mechanism of action.

In vitro biochemical assays are then used to confirm these predictions. These assays can measure the binding affinity of the compound to the purified target protein or its ability to inhibit or activate the target's function. For example, in the context of antidepressants, researchers might evaluate the compound's ability to inhibit the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862).

Once a target is identified and confirmed in vitro, in vivo studies in relevant disease models are necessary for validation. These studies assess the compound's efficacy and its effects on the target in a living organism. For instance, animal models of depression can be used to evaluate the antidepressant potential of a new 3-amino-1-arylpropan-1-ol derivative and to correlate its behavioral effects with its interaction with the identified target. nih.gov

Emerging Applications and Therapeutic Potential of Analogous Compounds and Their Derivatives

The versatility of the 3-amino-1-arylpropan-1-ol scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications beyond their initial use as antidepressants.

Antimalarial Activity: Recent research has focused on 1-aryl-3-substituted propanol (B110389) derivatives as potential antimalarial agents. nih.gov Some of these compounds have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Further in vivo studies have indicated that these derivatives hold promise as a new therapeutic option for treating malaria. nih.gov

Antidiabetic Potential: Derivatives of 1,3-diaryl-3-(arylamino)propan-1-one, which share a similar structural backbone, have been designed and evaluated as potential alpha-amylase inhibitors for the treatment of diabetes. researchgate.netnih.gov Alpha-amylase is an enzyme involved in the breakdown of carbohydrates, and its inhibition can help control blood sugar levels. nih.gov

Pharmaceutical Intermediates: Optically active 3-amino-1-arylpropan-1-ol derivatives are valuable intermediates in the synthesis of several marketed drugs. google.comgoogle.com For example, specific enantiomers of these compounds are key building blocks for the synthesis of dapoxetine, a treatment for premature ejaculation, and duloxetine, an antidepressant. nbinno.comgoogle.com

The ongoing research into the 3-amino-1-arylpropan-1-ol class and its analogs highlights the significant therapeutic potential of this chemical scaffold. Through continued efforts in rational design, lead optimization, and the exploration of new biological targets, it is likely that more novel and effective therapeutic agents based on this structure will be discovered.

Future Directions and Interdisciplinary Research Opportunities for 3 Amino 1 3,4 Diethoxyphenyl Propan 1 Ol

Integration with Advanced Materials Science for Novel Applications

The bifunctional nature of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol, possessing both an amino and a hydroxyl group, makes it a compelling candidate for integration into advanced materials. Amino alcohols are known to serve as versatile building blocks in polymer chemistry. Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel poly(ester amide) elastomers. Such materials could exhibit unique biodegradable and mechanical properties, potentially finding applications in biomedical engineering and regenerative medicine.

Furthermore, the aromatic diethoxy substitution pattern could impart specific solubility and thermal characteristics to polymers, warranting investigation into its use in developing specialized coatings, resins, or high-performance plastics. The potential for this compound to act as a surface modifying agent for nanomaterials, such as carbon nanotubes or metal-organic frameworks (MOFs), could also be a fruitful area of research, potentially enhancing their dispersibility and functionality for applications in composites and catalysis.

Exploration of Supramolecular Chemistry for Self-Assembly and Host-Guest Interactions

The inherent hydrogen bonding capabilities of the amino and hydroxyl groups in this compound suggest a predisposition for forming ordered supramolecular structures. Future studies could investigate the self-assembly of this molecule in various solvents to form gels, liquid crystals, or other organized aggregates. Understanding the interplay of hydrogen bonding, π-π stacking from the phenyl ring, and hydrophobic interactions from the ethyl groups will be crucial.

Moreover, the compound could be explored as a guest molecule in host-guest chemistry. Its size, shape, and functional groups might allow for specific binding within the cavities of macrocyclic hosts like cyclodextrins or calixarenes. Such host-guest complexes could be designed for applications in drug delivery, sensing, or the development of molecular switches. The potential for this molecule to co-assemble with other organic species could also be investigated to create new functional materials with tailored properties.

Development of Novel Analytical Methods for Detection, Quantification, and Metabolite Profiling

As with any novel compound of potential interest, the development of robust analytical methods is paramount. A key area of future research will be the establishment of sensitive and selective techniques for the detection and quantification of this compound in various matrices. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, will be essential for separating its enantiomers, as the biological activity of such compounds is often stereospecific.

Derivatization strategies, for instance with o-phthaldialdehyde and a chiral mercaptan, could be employed to enhance the fluorescence and chromatographic resolution of its enantiomers. Furthermore, the development of mass spectrometry-based methods (LC-MS/MS) will be critical for metabolite profiling in potential biological studies. These analytical tools will be foundational for any future preclinical or environmental investigations.

Investigation of New Catalytic or Organocatalytic Applications

Chiral amino alcohols and their derivatives are well-established as effective ligands in asymmetric catalysis and as organocatalysts themselves. Future research should explore the potential of this compound in these domains. Its utility as a chiral ligand for metal-catalyzed reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, could be investigated.

As an organocatalyst, it could be evaluated in a variety of asymmetric transformations, including aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. The presence of both a Brønsted acid (hydroxyl group) and a Lewis base (amino group) within the same molecule allows for bifunctional catalysis, which can lead to high levels of stereocontrol. Modifications of the amino and hydroxyl groups could further tune its catalytic activity and selectivity.

Collaborative Research Initiatives in Chemical Biology and Translational Drug Discovery

The structural motif of a 1-aryl-3-aminopropan-1-ol is present in a number of biologically active compounds. This suggests that this compound could serve as a valuable scaffold in drug discovery programs. Collaborative initiatives between synthetic chemists and biologists will be essential to explore its potential therapeutic applications.

Initial efforts could involve screening the compound against a variety of biological targets. Given the prevalence of this scaffold in compounds targeting the central nervous system, initial investigations could focus on neurological targets. Furthermore, its potential as an intermediate in the synthesis of more complex drug candidates should be explored. Translational research efforts would then focus on optimizing any identified biological activity through medicinal chemistry approaches, with the ultimate goal of developing novel therapeutic agents. Chiral amino alcohols are recognized as important synthons for pharmaceuticals, and the exploration of this particular compound could lead to new discoveries in medicine.

Q & A

Q. What are the established synthetic routes for 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol, and what reaction conditions optimize yield and purity?

The synthesis typically involves nitro group reduction or catalytic hydrogenation . For example:

  • Reduction of a nitro precursor : Starting with 1-(3,4-diethoxyphenyl)-3-nitropropan-1-ol, sodium borohydride (NaBH₄) in ethanol at 0–25°C reduces the nitro group to an amine. Solvent choice (e.g., THF vs. ethanol) affects reaction kinetics and purity .
  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in methanol achieves higher scalability. Temperature control (40–60°C) minimizes side reactions like over-reduction .
    Purification often employs column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol. Yields >85% are achievable with rigorous exclusion of moisture.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the amine (-NH₂, δ 1.5–2.5 ppm), ethoxy groups (-OCH₂CH₃, δ 3.4–4.1 ppm), and the propanol backbone (δ 3.6–4.3 ppm for -CH₂OH). Aromatic protons from the 3,4-diethoxyphenyl group appear at δ 6.7–7.2 ppm .
  • IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-O (1050–1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.186 for C₁₃H₂₁NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the 3,4-diethoxy substituents on the compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (amine) and electrophilic (aromatic ring) sites. The diethoxy groups increase electron density on the phenyl ring via resonance, altering reaction pathways (e.g., electrophilic substitution vs. amine alkylation) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. Polar solvents (e.g., DMF) stabilize the transition state in SN2 reactions involving the hydroxyl group .

Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts for this compound?

  • Paramagnetic Shielding Analysis : Use software (e.g., ACD/Labs or MestReNova) to compare experimental shifts with DFT-predicted values. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding in solution .
  • Variable Temperature NMR : Probe dynamic effects (e.g., amine inversion) by acquiring spectra at 25°C and −40°C. Broadening or splitting of peaks confirms rotational barriers .

Q. How does the steric hindrance from the 3,4-diethoxy groups influence regioselectivity in derivatization reactions?

  • Competitive Alkylation Studies : Compare reaction rates of the amine with methyl iodide vs. bulkier alkylating agents (e.g., tert-butyl bromide). The diethoxy groups disfavor bulky substituents at the para position, directing alkylation to the amine .
  • X-ray Crystallography : Resolve crystal structures to quantify dihedral angles between the ethoxy groups and propanol backbone. Angles >60° correlate with reduced reactivity in sterically crowded environments .

Methodological Considerations

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) to resolve enantiomers. Optical rotation ([α]D) and circular dichroism (CD) confirm absolute configuration .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). LC-MS detects oxidation products (e.g., ketone formation from alcohol oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.